1-(3-Ethyl-5-(trifluoromethyl)phenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Ethyl-5-(trifluoromethyl)phenyl)hydrazine is an organic compound characterized by the presence of a hydrazine group attached to a phenyl ring substituted with ethyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethyl-5-(trifluoromethyl)phenyl)hydrazine typically involves the reaction of 3-ethyl-5-(trifluoromethyl)benzaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux to facilitate the formation of the hydrazone intermediate. This intermediate is then reduced to yield the desired hydrazine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethyl-5-(trifluoromethyl)phenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted hydrazine derivatives .
Scientific Research Applications
1-(3-Ethyl-5-(trifluoromethyl)phenyl)hydrazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Ethyl-5-(trifluoromethyl)phenyl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .
Comparison with Similar Compounds
Similar Compounds
1-(3-Ethyl-5-(trifluoromethylthio)phenyl)hydrazine: Similar structure but with a trifluoromethylthio group instead of a trifluoromethyl group.
3-(Trifluoromethyl)phenylhydrazine: Lacks the ethyl group, making it less bulky and potentially less lipophilic.
Uniqueness
1-(3-Ethyl-5-(trifluoromethyl)phenyl)hydrazine is unique due to the combination of its ethyl and trifluoromethyl substituents, which confer distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the ethyl group provides steric hindrance, influencing its reactivity and interaction with biological targets .
Properties
Molecular Formula |
C9H11F3N2 |
---|---|
Molecular Weight |
204.19 g/mol |
IUPAC Name |
[3-ethyl-5-(trifluoromethyl)phenyl]hydrazine |
InChI |
InChI=1S/C9H11F3N2/c1-2-6-3-7(9(10,11)12)5-8(4-6)14-13/h3-5,14H,2,13H2,1H3 |
InChI Key |
PUDOUJQOMUDEFD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)NN)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.